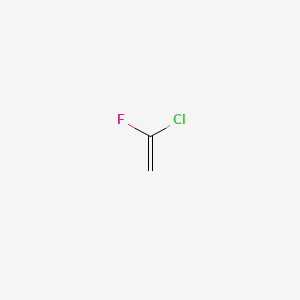1-Chloro-1-fluoroethylene
CAS No.: 26948-99-2
Cat. No.: VC13299522
Molecular Formula: C2H2ClF
Molecular Weight: 80.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26948-99-2 |
|---|---|
| Molecular Formula | C2H2ClF |
| Molecular Weight | 80.49 g/mol |
| IUPAC Name | 1-chloro-1-fluoroethene |
| Standard InChI | InChI=1S/C2H2ClF/c1-2(3)4/h1H2 |
| Standard InChI Key | FPBWSPZHCJXUBL-UHFFFAOYSA-N |
| SMILES | C=C(F)Cl |
| Canonical SMILES | C=C(F)Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-Chloro-1-fluoroethylene is a colorless gas under standard conditions, with a molecular weight of 80.49 g/mol. Its structure features a double bond between the two carbon atoms, with chlorine and fluorine atoms attached to the same carbon (Figure 1). This arrangement creates significant polarity, influencing its reactivity in polymerization and substitution reactions .
Table 1: Key Physical Properties of 1-Chloro-1-Fluoroethylene
| Property | Value |
|---|---|
| Boiling Point | -24°C |
| Melting Point | -169°C |
| Density | 2.618 g/cm³ |
| Vapor Pressure | 741 mmHg at 25.5°C (liquefaction point) |
| Molecular Formula | C₂H₂ClF |
| SMILES Notation | C(Cl)(F)=C |
The compound’s high density (2.618 g/cm³) and low boiling point (-24°C) reflect its volatility, necessitating specialized handling in industrial settings .
Synthesis and Production
Industrial Synthesis Routes
The primary industrial method for synthesizing 1-chloro-1-fluoroethylene involves the reaction of chloroethylene (C₂H₃Cl) with hydrogen fluoride (HF) under high-temperature and high-pressure conditions. Catalysts such as aluminum chloride (AlCl₃) or metal fluorides accelerate the reaction, achieving yields exceeding 85% .
Alternative pathways include the dehydrohalogenation of 1,1-dichloro-1-fluoroethane, though this method is less efficient due to byproduct formation .
Chemical Reactivity and Reaction Mechanisms
Polymerization Behavior
1-Chloro-1-fluoroethylene undergoes radical-initiated polymerization to form polyvinylidene fluoride (PVDF) and polyvinyl chloride (PVC) copolymers. The presence of fluorine enhances thermal stability, while chlorine improves solubility in organic solvents . Kinetic studies reveal a propagation rate constant () of at 60°C, indicating moderate reactivity compared to non-halogenated alkenes .
Substitution and Addition Reactions
The compound participates in electrophilic addition reactions with hydrogen halides (e.g., HCl, HBr), yielding 1,1-dihaloethane derivatives. Nucleophilic substitution at the chlorine atom is feasible under basic conditions, producing fluorinated alcohols or ethers.
Industrial and Environmental Applications
Fluoropolymer Production
Over 60% of global 1-chloro-1-fluoroethylene production is dedicated to manufacturing PVDF, widely used in coatings, wire insulation, and lithium-ion battery binders. Its copolymerization with tetrafluoroethylene (TFE) yields materials with exceptional chemical resistance .
Environmental Remediation
Recent research highlights its role as a reactive tracer in anaerobic dechlorination processes. In contaminated groundwater systems, 1-chloro-1-fluoroethylene degrades to fluoroethene (FE) via microbial reductive dehalogenation, providing a quantifiable marker for vinyl chloride (VC) transformation rates .
| Endpoint | Result |
|---|---|
| Acute Inhalation Toxicity | LC₅₀ = 450 ppm (rat, 4h) |
| Skin Irritation | EC₃ = 100 mg/cm² |
| Mutagenicity | Negative (Ames test) |
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume